6-Sialyl-N-acetyllactosamine

Catalog No.
S12508675
CAS No.
78969-47-8
M.F
C25H42N2O19
M. Wt
674.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Sialyl-N-acetyllactosamine

CAS Number

78969-47-8

Product Name

6-Sialyl-N-acetyllactosamine

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C25H42N2O19

Molecular Weight

674.6 g/mol

InChI

InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22?,23-,25-/m0/s1

InChI Key

RPSBVJXBTXEJJG-RAMSCCQBSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)NC(=O)C)O)CO)O)O)O)O

6-sialyl-N-acetyllactosamine is a linear amino trisaccharide consisting of sialyl, beta-D-galactosyl and (at the reducing end) N-acetyl-D-glucosamine residues linked in sequence (1->6) and (1->4). It is a member of neuraminic acids and an amino trisaccharide.

6-Sialyl-N-acetyllactosamine is a complex carbohydrate compound characterized by the presence of a sialic acid residue linked to N-acetyllactosamine. This compound has the molecular formula C25H42N2O19C_{25}H_{42}N_{2}O_{19} and plays a significant role in various biological processes. Sialylated carbohydrates, such as 6-sialyl-N-acetyllactosamine, are crucial for cell-cell recognition, signaling, and interaction with pathogens. The sialic acid moiety contributes to the negative charge and hydrophilicity of the molecule, influencing its biological interactions and functions.

, including:

  • Sulfation: The compound can undergo sulfation at the 6-position of the galactose residue, catalyzed by keratan sulfate Gal-6-sulfotransferase. This reaction modifies the oligosaccharide structure and can influence its biological activity .
  • Degradation: Enzymatic degradation by neuraminidases can release sialic acid from the compound, resulting in N-acetyllactosamine. This process is significant in cellular signaling and metabolic pathways .

The biological activities of 6-sialyl-N-acetyllactosamine are diverse and include:

  • Cell Adhesion: It plays a role in mediating cell adhesion through interactions with selectins, which are important for leukocyte trafficking during immune responses.
  • Pathogen Recognition: This compound acts as a receptor for various pathogens, including viruses and bacteria, facilitating their entry into host cells. For example, influenza viruses utilize sialylated glycans for host cell recognition .
  • Inhibition of Inflammation: Sialylated compounds have been shown to modulate inflammatory responses, potentially acting as anti-inflammatory agents.

The synthesis of 6-sialyl-N-acetyllactosamine can be achieved through various methods:

  • Chemical Synthesis: Traditional synthetic routes involve multiple steps of glycosylation reactions using activated sugar donors and acceptors. For instance, N-acetyllactosamine can be synthesized from lactose derivatives followed by sialylation using sialyltransferases .
  • Enzymatic Synthesis: Enzymatic methods utilize specific glycosyltransferases to catalyze the transfer of sialic acid to N-acetyllactosamine. This approach is often more efficient and yields higher purity products compared to chemical synthesis .

6-Sialyl-N-acetyllactosamine has several applications across different fields:

  • Pharmaceuticals: It is used in drug formulation and development due to its ability to enhance bioavailability and stability of therapeutic agents.
  • Diagnostics: The compound serves as a biomarker in various diseases, including cancers and infectious diseases, aiding in diagnostic assays.
  • Biotechnology: It is employed in the design of glyco-engineered proteins for therapeutic purposes, enhancing their efficacy and reducing immunogenicity.

Research on 6-sialyl-N-acetyllactosamine interactions has revealed important insights into its biological roles:

  • Binding Studies: Investigations have shown that this compound binds selectively to specific lectins and receptors on cell surfaces, influencing cellular signaling pathways .
  • Inhibition Studies: Studies have demonstrated that modifications of this compound can inhibit viral infections by blocking viral attachment to host cells .

6-Sialyl-N-acetyllactosamine shares structural similarities with other sialylated carbohydrates. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
N-AcetyllactosamineBasic structure without sialic acidLacks the negative charge and specific binding sites
3-Sialyl-N-acetyllactosamineSialic acid at the 3-positionDifferent binding affinity for selectins
6′-Sialyl-N-acetylglucosamineSialic acid linked to glucosamineImportant for immune evasion by pathogens
6-Sulfo-sialyl-N-acetyllactosamineSulfated version of 6-sialyl-N-acetyllactosamineEnhanced interaction with specific receptors

The uniqueness of 6-sialyl-N-acetyllactosamine lies in its specific positioning of the sialic acid moiety, which influences its biological activity and interactions compared to other similar compounds. The presence of both N-acetylglucosamine and galactose residues also contributes to its distinct functional properties in biological systems.

Epithelial Versus Non-Epithelial Tissue Distribution

ST6GAL1 exhibits distinct expression profiles across tissues, reflecting its context-dependent roles in glycosylation. In epithelial tissues, such as the liver and gastrointestinal tract, baseline ST6GAL1 activity is typically low under normal physiological conditions. However, during neoplastic transformation, epithelial carcinomas often show marked upregulation of ST6GAL1, correlating with increased α2,6-sialylation of cell-surface receptors like E-cadherin and β1 integrins. For example, hepatocellular carcinoma (HCC) tissues demonstrate significantly reduced ST6GAL1 mRNA and protein levels compared to adjacent non-tumor tissues, a phenomenon linked to promoter hypermethylation. In contrast, non-epithelial tissues such as lymphoid organs and pluripotent stem cell niches maintain constitutively high ST6GAL1 expression. Human pluripotent stem cells (hPSCs) exhibit robust ST6GAL1 activity, which diminishes upon differentiation, highlighting its role in maintaining undifferentiated states.

Disease-Specific Modulation

Pathological conditions dynamically regulate ST6GAL1 expression. During TGF-β-induced epithelial-mesenchymal transition (EMT), ST6GAL1 transcription increases via Sp1-dependent promoter activation, facilitating E-cadherin turnover and metastatic progression. Conversely, chronic inflammatory liver diseases, including viral hepatitis and alcohol-associated hepatitis, show progressive ST6GAL1 downregulation, which exacerbates inflammation by promoting immune cell infiltration. In HCC, ST6GAL1 suppression correlates with advanced tumor stage and poor survival, suggesting its role as a tumor suppressor in specific contexts.

Role in Leukocyte-Endothelial Cell Adhesion Dynamics

The involvement of 6-sialyl-N-acetyllactosamine in leukocyte-endothelial cell adhesion represents a fundamental mechanism governing immune cell trafficking and inflammatory responses. This sialylated oligosaccharide serves as a critical ligand for selectin-mediated adhesion processes that facilitate the initial steps of leukocyte extravasation [6] [12].

Research has demonstrated that 6-sialyl-N-acetyllactosamine functions as an endogenous ligand for human CD22, a B-cell specific receptor that recognizes alpha2,6-sialylated glycans [7]. The compound is significantly expressed on human peripheral B-lymphocytes and follicular B-lymphocytes in peripheral lymph nodes, with even stronger expression observed in endothelial cells of high endothelial venules of secondary lymphoid tissues [7]. This distribution pattern suggests a dual role in both B-cell regulation and leukocyte trafficking mechanisms.

The selectin family of cell adhesion molecules, including L-selectin, E-selectin, and P-selectin, recognizes sialylated and fucosylated oligosaccharides as their primary ligands [13]. 6-Sialyl-N-acetyllactosamine contains the essential structural elements required for selectin binding, including the alpha2,3-sialylated and alpha1,3/4-fucosylated tetrasaccharide motifs [12]. Studies have shown that all three selectin family members can recognize sialyl Lewis x oligosaccharide structures, which share structural similarities with 6-sialyl-N-acetyllactosamine [13].

Quantitative Binding Analysis

Research utilizing surface plasmon resonance and competitive inhibition assays has revealed specific binding characteristics of sialylated oligosaccharides to selectins. The binding affinity of sialyl Lewis x analogues to P-selectin has been measured with dissociation constants in the micromolar range, specifically around 111.4 micromolar [42]. The kinetic analysis demonstrates rapid association and dissociation rates, with off-rates exceeding 3 per second and on-rates greater than 27,000 per molar per second [42].

Selectin TypeBinding Affinity (Kd)Association Rate (kon)Dissociation Rate (koff)
P-selectin111.4 μM [42]>27,000 M⁻¹s⁻¹ [42]>3 s⁻¹ [42]
L-selectinVariable [10]Not specifiedNot specified
E-selectinVariable [9]Not specifiedNot specified

The presence of sulfation modifications can significantly enhance selectin binding affinity. Studies have shown that sulfated variants of sialylated oligosaccharides, particularly those with 6-O-sulfation of galactose residues, exhibit enhanced binding to L-selectin and P-selectin compared to their non-sulfated counterparts [9] [19]. This sulfation-dependent enhancement occurs through specific recognition mechanisms that distinguish between different sulfation patterns [19].

Siglec-Mediated Immunoregulatory Mechanisms

The Siglec family of sialic acid-binding immunoglobulin-like lectins represents a crucial component of the immune system's regulatory machinery, with 6-sialyl-N-acetyllactosamine serving as a natural ligand for several family members [14] [16]. These interactions constitute fundamental mechanisms for maintaining immune homeostasis and preventing excessive inflammatory responses.

CD22, also known as Siglec-2, demonstrates specific binding to alpha2,6-linked sialic acid residues present in 6-sialyl-N-acetyllactosamine [17]. This interaction occurs through the lectin domain of CD22, which requires the intact sialic acid-binding site for proper immunoregulatory function [17]. When this binding is disrupted through synthetic inhibitors, B cells exhibit enhanced calcium responses similar to those observed in CD22-deficient cells [17].

Mechanistic Insights into Siglec Function

The regulatory function of Siglecs operates through both cis and trans interactions with sialylated ligands [21]. Under steady-state conditions, CD22 molecules form homo-oligomers through sialic acid binding in cis, maintaining spatial separation from the B-cell receptor [20]. Upon B-cell receptor activation, CD22 molecules are recruited to the receptor complex, leading to decreased signaling through phosphatase recruitment [20].

Siglec-8, another family member with therapeutic relevance, demonstrates specific recognition of sulfated sialylated glycans [19]. Structural studies have revealed that Siglec-8 simultaneously recognizes terminal N-acetylneuraminic acid and underlying 6-O-sulfated galactose, yielding tight and unique specificity [19]. This dual recognition mechanism enables Siglec-8 to trigger eosinophil apoptosis and inhibit mast cell degranulation upon ligand engagement [19].

Siglec TypePreferred LigandBinding AffinityFunctional Outcome
CD22 (Siglec-2)α2,6-sialylated glycans [7]Micromolar range [17]B-cell inhibition [17]
Siglec-86'-sulfo sialyl Lewis x [19]Enhanced by sulfation [19]Eosinophil apoptosis [19]
Siglec-9α2,3-sialylated glycans [22]Variable [22]Dendritic cell tolerance [22]

Immunoregulatory Pathway Modulation

Recent investigations have demonstrated that sialylated glycans can enhance immune evasion by interacting with Siglec receptors on tumor-infiltrating immune cells, particularly myeloid-derived suppressor cells [18]. These cells strongly express inhibitory Siglec receptors and are highly sialylated, creating a regulatory loop that suppresses anti-tumor immunity [18]. The interaction between sialoglycans and Siglec receptors on these cells modulates CCL2 expression, contributing to T-cell suppression [18].

The binding of alpha2,3-sialic acid to Siglec-9 expressed on dendritic cell surfaces alters metabolic pathways and cytokine signaling, reprogramming these cells to enhance the regulatory T cell to T helper type 1 ratio balance [22]. This mechanism represents an alternative pathway for tolerance induction that operates independently of the dendritic cell sialylation status [22].

Modulation of Inflammatory Response through Glycan Masking

6-Sialyl-N-acetyllactosamine contributes to inflammatory response modulation through sophisticated glycan masking mechanisms that regulate complement activation, antibody function, and cellular recognition processes [23] [25]. These mechanisms represent critical regulatory pathways that distinguish self from non-self and modulate immune responses accordingly.

Complement System Regulation

Sialic acid residues, including those present in 6-sialyl-N-acetyllactosamine, serve as self-associated molecular patterns that are recognized by complement factor H [26] [29]. Factor H binding to sialic acid occurs through specific domains, particularly short consensus repeat domains 16-20, which contain a novel sialic acid binding site [29]. This interaction is highly specific for alpha2,3-linked sialic acid but not for alpha2,6 or alpha2,8 linkages [26].

The binding of factor H to sialylated surfaces enhances the interaction between complement component C3b and factor H, resulting in increased cofactor and decay-accelerating activities [26]. Research has demonstrated that factor H contains mostly alpha2,6-linked sialic acid, making an intramolecular interaction with its alpha2,3-sialic acid specific binding site unlikely [30]. This structural arrangement ensures proper recognition of host cell surfaces while preventing inappropriate complement activation.

Complement ComponentSialic Acid Linkage PreferenceFunctional Outcome
Factor Hα2,3-linked [26] [29]Enhanced C3b cofactor activity [26]
C1qBlocked by sialic acid [26]Prevented classical pathway activation [26]
FicolinVarious linkages [33]Lectin pathway activation [33]

Pathogenic bacteria exploit this regulatory mechanism by expressing sialic acids on their surface polysaccharides to recruit factor H and avoid complement-mediated destruction [29]. Studies with Neisseria gonorrhoeae have shown that sialylated strains bind significantly more factor H than their non-sialylated counterparts, resulting in increased conversion of bound C3b to its inactive form [29].

Antibody Glycosylation and Function

The presence of sialic acid on immunoglobulin Fc regions fundamentally alters antibody effector functions from pro-inflammatory to anti-inflammatory [25] [27]. Sialylation of the N-linked glycan of immunoglobulin G induces conformational changes that reduce affinities for Fc gamma receptors while increasing affinities for alternative cellular receptors such as dendritic cell-specific intercellular adhesion molecule-3-grabbing nonintegrin [25].

Terminal alpha2,6-sialic acid on immunoglobulin G Fc glycans is required for anti-inflammatory activity [27]. This sialylation-dependent mechanism involves the induction of interleukin-33 production, which triggers expansion of interleukin-4-producing basophils and regulatory T cells, culminating in upregulation of Fc gamma receptor IIB expression on effector cells [27].

Glycan Masking in Cellular Recognition

Alpha2,6-sialylation of N-acetyllactosamine blocks the binding of galectin-1, a lectin involved in immune cell apoptosis [23]. This masking effect represents a protective mechanism for cells expressing high levels of sialyltransferase ST6Gal1, which catalyzes the formation of alpha2,6-sialylated glycans [23]. The expression of ST6Gal1 is altered in chronic inflammatory conditions, with increased expression in autoimmune-activated T cells contributing to disease pathophysiology [22].

Endothelial cells express neuraminidase 1, which can remove sialic acid residues and expose underlying galactose residues [8]. This desialylation process can increase leukocyte trafficking by removing the protective sialic acid mask and allowing enhanced binding to galectin-3, which supports leukocyte adhesion [22].

The molecular mechanisms underlying influenza virus recognition of 6-sialyl-N-acetyllactosamine represent a paradigmatic example of pathogen-host interaction specificity. The hemagglutinin glycoprotein serves as the primary attachment factor for influenza viruses, with its receptor-binding site exhibiting remarkable selectivity for specific sialylated glycan structures [1] [2].

Structural Basis of Subtype-Specific Recognition

The receptor-binding site of influenza hemagglutinin is located in a shallow, concave pocket consisting of conserved amino acids including tyrosine 98, tryptophan 153, histidine 183, and tyrosine 195 [3]. This binding pocket demonstrates distinct conformational preferences that dictate the recognition of either α2,3-linked or α2,6-linked sialylated structures. Human influenza viruses, including H1N1 and H3N2 subtypes, preferentially recognize α2,6-linked sialyl-N-acetyllactosamine, while avian strains typically bind α2,3-linked variants [4] [5].

The molecular determinants of this specificity have been extensively characterized through crystallographic studies. In H3N2 viruses, the amino acids leucine 226 and serine 228 are critical for α2,6-linkage recognition, whereas avian H3 viruses typically possess glutamine 226 and glycine 228, conferring α2,3-linkage preference [6] [7]. For H1N1 viruses, the specificity determinants involve positions 190 and 225, where human pandemic strains carry aspartic acid at position 190 and either aspartic acid or glutamic acid at position 225 [1] [8].

Evolutionary Dynamics of Receptor Specificity

Recent investigations have revealed significant temporal changes in H3N2 receptor-binding properties. Early H3N2 strains (1968-1975) displayed broad specificity for both short and long sialylated glycans, whereas contemporary strains exhibit marked selectivity for extended polylactosamine chains containing multiple N-acetyllactosamine repeats [9]. This evolution correlates with amino acid substitutions at position 159, where the transition from serine to tyrosine or phenylalanine restricts binding to shorter receptors [9].

The mechanistic basis for this length selectivity involves conformational changes in the 220-loop region of the hemagglutinin, particularly the substitution of aspartic acid 225 to asparagine in recent H3N2 strains [7]. These structural modifications result in decreased receptor-binding avidity and correlate with reduced virus disease impact in recent decades [7].

Quantitative Binding Parameters

Nuclear magnetic resonance studies have provided direct measurements of hemagglutinin-sialic acid interactions, revealing dissociation constants of 2.1 millimolar for α2,6-sialyllactose and 3.2 millimolar for α2,3-sialyllactose when binding to human H3 hemagglutinin [2]. These relatively low affinities necessitate multivalent interactions for effective viral attachment, consistent with the clustering of hemagglutinin molecules on the viral surface.

Competitive inhibition assays using synthetic sialylglycoconjugates have demonstrated clear discrimination between different linkage types. Avian isolates display high binding affinity for 3'-sialyllactose (dissociation constants in the micromolar range) and two to three orders of magnitude lower affinity for 6'-sialyl-N-acetyllactosamine [10]. Conversely, non-egg-adapted human viruses bind 6'-sialyl-N-acetyllactosamine strongly but exhibit negligible binding to 3'-sialyllactose [10].

Influenza Virus SubtypePrimary Sialic Acid Linkage PreferenceReceptor StructureKey Amino Acid DeterminantsHost SpecificityPandemic Potential
H1N1 (Human)α2,6-linkedNeu5Acα2,6Galβ1,4GlcNAcE190D, G225D/EHumanHistorical (1918, 2009)
H1N1 (Avian)α2,3-linkedNeu5Acα2,3Galβ1,4GlcNAcE190, G225AvianHigh
H3N2 (Human)α2,6-linkedNeu5Acα2,6Galβ1,4GlcNAcL226, S228HumanHistorical (1968)
H3N2 (Early 1968-1975)Both α2,3 and α2,6Mixed specificitiesL226, G228MixedN/A
H3N2 (Recent Strains)α2,6-linked (Long chains)Long polylactosamine chainsN225, Y/F159HumanLow
H5N1 (Avian)α2,3-linkedNeu5Acα2,3Galβ1,3GalNAcQ226, G228AvianHigh
H7N9 (Avian)α2,6-linkedNeu5Acα2,6Galβ1,4GlcNAcL226, S228Avian/HumanModerate
H2N2 (1957 Pandemic)α2,6-linkedNeu5Acα2,6Galβ1,4GlcNAcL226, S228HumanHistorical (1957)
Influenza B (Human)α2,6-linkedNeu5Acα2,6Galβ1,4GlcNAcP238, S240HumanSeasonal
H9N2 (Avian)α2,6-linkedNeu5Acα2,6Galβ1,4GlcNAcL226, S228AvianModerate

Structural Determinants of Bacterial Adhesion Complex Formation

The molecular architecture of bacterial adhesins targeting sialylated epitopes reveals sophisticated recognition mechanisms that facilitate pathogen attachment and invasion. These adhesion complexes employ diverse structural frameworks to achieve specific recognition of 6-sialyl-N-acetyllactosamine and related sialylated structures [11] [12].

Siglec-like Binding Regions in Streptococcal Adhesins

Streptococcal species have evolved specialized adhesins containing Siglec-like binding regions that mimic mammalian sialic acid-binding immunoglobulin-like lectins. The structural characterization of these domains reveals conserved architectural features critical for sialic acid recognition [13] [14]. The Siglec-like domains contain an essential arginine residue within the semi-conserved tyrosine-threonine-arginine-tyrosine motif, which is indispensable for sialic acid binding [14].

In Streptococcus oralis, the AsaA adhesin comprises a non-repeat region containing both Siglec-like and Unique domains, followed by 31 DUF1542 domains [14]. Crystallographic analysis of the Siglec-like domain in complex with 3'-sialyl-N-acetyllactosamine trisaccharide has revealed the molecular basis for specificity [13]. The binding pocket accommodates the sialic acid moiety through a network of hydrogen bonds involving the carboxylate group, while the galactose and N-acetylglucosamine components make additional contacts that enhance binding affinity and specificity [13].

Multidomain Architecture and Functional Specialization

The structural organization of bacterial sialic acid-binding adhesins frequently involves multiple functional domains that work in concert to achieve high-avidity binding. The serine-rich repeat proteins represent a prominent class of such adhesins, characterized by extensive serine-rich repeat regions that provide extended reach from the bacterial surface [12] [14].

Haemophilus influenzae exemplifies this multidomain strategy through its HMW1, HMW2, and Hia adhesins. HMW1 demonstrates specificity for α2,3-sialyllactosamine containing terminal N-acetylneuraminic acid or N-glycolylneuraminic acid via an α2,3 linkage [12]. The molecular architecture includes three distinct binding domains, with binding domain 1 of Hia protein mediating high-affinity substrate recognition [12]. This domain exhibits approximately ten-fold preference for N-acetylneuraminic acid over N-glycolylneuraminic acid when bound to 2-6 sialyllactosamine [12].

Conformational Dynamics and Binding Mechanisms

The molecular dynamics of bacterial adhesin-sialic acid interactions involve complex conformational changes that optimize binding affinity. Studies of staphylococcal adhesins have revealed remarkable mechanostability, with binding complexes withstanding forces exceeding 2 nanonewtons [15]. The dock-lock-latch mechanism employed by these adhesins involves initial target recognition (dock), followed by burial of the ligand between immunoglobulin-like domains (lock), and final stabilization through β-strand complementation (latch) [15].

The structural determinants of bacterial adhesion complex formation extend beyond simple protein-carbohydrate interactions to encompass sophisticated allosteric mechanisms. The Unique domains found in many sialic acid-binding adhesins influence the conformation of adjacent Siglec-like domains, thereby modulating binding specificity and affinity [14]. This interdomain communication represents a critical regulatory mechanism that fine-tunes pathogen-host interactions.

Bacterial SpeciesAdhesin ProteinTarget Sialylated StructureBinding Domain StructureHost Cell TargetPathogenic Role
Streptococcus oralisFap1, AsaATerminal α2,3-Neu5Ac on plateletsSiglec-like and Unique domainsPlateletsInfective endocarditis
Streptococcus gordoniiGspB, Hsaα2,3-sialyllactosamineSiglec-like binding regions (SLBR)Plasma proteins, plateletsInfective endocarditis, biofilm
Streptococcus sanguinisSrpAα2,3-sialoglycan structuresSiglec-like binding regionsPlasma proteinsInfective endocarditis
Haemophilus influenzaeHMW1/2, Hiaα2,3/α2,6-sialyllactosamineBinding domains 1-3Respiratory epitheliumRespiratory infections
Helicobacter pyloriSabA, HpaAα2,3-linked Neu5Ac on gangliosidesSialic acid-binding adhesionGastric epitheliumGastritis, ulcers
Pseudomonas aeruginosaPili, FlagellumSialyl-Lewis X epitopeLectin-like domainsRespiratory epitheliumPneumonia, sepsis
Salmonella entericaToxin B subunitα2,3-Neu5AcB subunit pentamerIntestinal epitheliumTyphoid fever
Group B StreptococcusCapsular polysaccharideTerminal sialic acid (molecular mimicry)Capsular sialic acid residuesImmune cells (neutrophils)Immune evasion
Streptococcus pneumoniaeNanA-C sialidasesα2,3 and α2,6-Neu5AcSialidase active sitesRespiratory epitheliumPneumonia, meningitis
Vibrio choleraeCholera toxin B subunitGM1 gangliosideB subunit pentamerIntestinal epitheliumCholera

Viral Receptor Mimicry Strategies Exploiting Sialylated Epitopes

The molecular mimicry of sialylated epitopes represents a sophisticated evolutionary strategy employed by diverse viral pathogens to circumvent host immune recognition while maintaining essential binding functions. These mimicry mechanisms involve precise structural adaptations that deceive host recognition systems while preserving pathogen viability [16] [17].

Antibody-Mediated Receptor Mimicry

Human antibodies targeting influenza virus receptor-binding sites exemplify the most refined form of molecular mimicry involving sialylated epitopes. The CH65-like class of broadly neutralizing antibodies employs a critical dipeptide motif at the tip of the heavy-chain third complementarity determining region to mimic sialic acid contacts [18] [17]. These antibodies engage the viral receptor-binding site through a conserved mechanism that recapitulates many of the molecular interactions between hemagglutinin and its natural sialic acid receptor.

Crystallographic analysis reveals that the aspartic acid residue within the critical dipeptide supplies hydrogen bonds to conserved serine 140 and glutamine 239, effectively mimicking the carboxylic acid moiety of sialic acid [16]. The adjacent amino acid in the dipeptide provides additional stabilizing interactions, creating a molecular mimic that achieves nanomolar binding affinities despite the micromolar affinity of natural sialic acid ligands [17].

The structural diversity of these antibody mimics demonstrates the evolutionary plasticity of receptor mimicry mechanisms. Over 100 distinct antibodies encoded by 11 different variable heavy genes have been identified that employ variations of this mimicry strategy [18]. These antibodies share contacts with conserved receptor-binding residues while contacting different peripheral residues, thereby limiting viral escape through single amino acid substitutions [17].

Viral Surface Protein Mimicry Mechanisms

Viral proteins themselves employ sophisticated mimicry strategies to exploit host sialylated structures. The Middle East Respiratory Syndrome coronavirus spike protein recognizes both α2,3-sialyl-N-acetyllactosamine and α2,6-sialyl-N-acetyllactosamine through a conserved binding groove that mimics cellular sialoside recognition patterns [19]. This recognition mechanism involves preferential binding to α2,3-linked receptors through enhanced molecular interactions compared to α2,6-linked variants [19].

The structural framework underlying viral receptor mimicry involves adaptation of existing protein scaffolds to accommodate sialic acid recognition. SV40 virus VP1 protein demonstrates species-specific mimicry through a large pocket that accommodates the additional hydroxyl group of N-glycolylneuraminic acid found in simians but not humans [20]. This structural adaptation enables the virus to achieve species-specific tropism through precise molecular recognition of host-specific sialic acid variants [20].

Bacterial Molecular Mimicry Strategies

Bacterial pathogens employ molecular mimicry of sialylated epitopes through distinct mechanisms that complement their adhesin-mediated recognition strategies. Group B Streptococcus exemplifies this approach through capsular polysaccharide structures that display terminal sialic acid residues mimicking host cell surface glycans [21]. This molecular mimicry enables bacterial engagement with CD33-related Siglecs expressed on host leukocytes, effectively dampening inflammatory responses through exploitation of inhibitory signaling pathways [21].

The molecular architecture of bacterial mimicry involves precise control of sialic acid linkage and modification patterns. O-acetylation of capsular sialic acids markedly affects interactions with specific Siglecs, with removal of O-acetylation increasing binding to Siglec-5 and Siglec-7 while decreasing binding to Siglec-9 [21]. This differential recognition pattern suggests that bacteria can fine-tune their mimicry strategies to achieve optimal immune evasion.

Haemophilus influenzae employs a distinct mimicry strategy through incorporation of host-derived sialic acids into its lipooligosaccharide structure [12]. This molecular camouflage involves scavenging α2,6-N-acetylneuraminic acid from the human host environment and incorporating these residues into bacterial surface structures [12]. The resulting molecular mimicry enhances bacterial resistance to complement-mediated lysis and facilitates immune evasion.

Structural Convergence and Functional Optimization

The molecular mechanisms underlying viral receptor mimicry demonstrate remarkable structural convergence despite evolutionary independence. The common employment of immunoglobulin-like domains, β-strand recognition motifs, and hydrogen-bonding networks reflects the physical constraints imposed by sialic acid molecular architecture [20] [17]. These structural constraints drive convergent evolution toward optimal binding configurations that maximize affinity while maintaining specificity.

The functional optimization of mimicry strategies involves balancing competing selective pressures for immune evasion and receptor recognition. Pathogens must maintain sufficient similarity to host molecules to avoid immune detection while preserving distinct features necessary for pathogen-specific functions [20]. This evolutionary tension drives the emergence of sophisticated molecular solutions that achieve optimal pathogen fitness through precise structural adaptations.

Pathogen TypeMimicry StrategyTarget Sialylated EpitopeMolecular MechanismFunctional OutcomeStructural Determinants
Influenza A virusHemagglutinin mimics sialic acid receptorα2,6-linked sialyl-N-acetyllactosamineHA receptor-binding site engagementHost cell attachment and entryConserved amino acids in RBS
Influenza B virusHemagglutinin-receptor analog mimicryα2,6-linked sialyl structuresConserved HA-receptor interactionsViral cell recognition and bindingHA1 domain structural elements
MERS-CoVSpike protein sialic acid bindingα2,3/α2,6-sialyl-N-acetyllactosamineConserved groove recognitionEnhanced viral attachmentSpike protein binding groove
Human parainfluenza virusesHN protein sialic acid recognitionα2,3-Neu5Ac, α2,6-SiasLinkage-specific bindingRespiratory tract infectionHN protein active site
SV40 virusVP1 ganglioside mimicryGM1 with Neu5GcVP1 pocket accommodationSpecies-specific tropismVP1 binding pocket
Group B StreptococcusCapsular sialic acid molecular mimicryTerminal sialic acid on host glycansHost immune system evasionImmune recognition avoidanceCapsular polysaccharide structure
Haemophilus influenzaeLOS sialic acid incorporationα2,6-Neu5Ac incorporationHost sialic acid scavengingImmune evasion enhancementLipooligosaccharide modification
Anaplasma phagocytophilumPSGL-1 tetrasaccharide sialyl Lewis XSialyl Lewis X on PSGL-1ROCK1 signaling pathway activationNeutrophil invasion facilitationSurface protein expression
Streptococcal speciesSiglec-like binding region mimicryα2,3-sialyllactosamine structuresSiglec domain structural mimicryPlatelet adhesion and endocarditisImmunoglobulin-like domains
Human antibodies (CH65-like)Antibody sialic acid receptor mimicrySialic acid in receptor-binding siteCritical dipeptide sialic acid contactsBroadly neutralizing antibody responseHCDR3 loop dipeptide motif

Physical Description

Solid

XLogP3

-7.8

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

13

Exact Mass

674.23817711 g/mol

Monoisotopic Mass

674.23817711 g/mol

Heavy Atom Count

46

Dates

Last modified: 08-09-2024

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